molecular formula C18H19ClN2O3 B7642568 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide

6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide

Cat. No. B7642568
M. Wt: 346.8 g/mol
InChI Key: SSMFOLPTZMPTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential application in medicinal chemistry.

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide is not fully understood. However, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This inhibition leads to bacterial cell death. In cancer cells, it has been shown to induce apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
In addition to its antibacterial and anticancer activity, this compound has been studied for its effects on various biochemical and physiological processes. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage in cells.

Advantages and Limitations for Lab Experiments

One advantage of 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide is its broad-spectrum antibacterial activity, which makes it a potentially useful tool in the study of bacterial infections. Additionally, its anticancer activity makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its low solubility in water, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide. One area of interest is the development of new antibacterial agents based on the structure of this compound. Another potential direction is the study of its effects on neurological disorders, given its activity against acetylcholinesterase. Additionally, further research is needed to fully understand its mechanism of action and to optimize its solubility and pharmacokinetic properties for use in clinical settings.

Synthesis Methods

The synthesis of 6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide involves a multi-step process. The starting material is 6-chloro-4-oxoquinoline-3-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-ethyl-7-oxabicyclo[2.2.1]hept-2-ylamine to obtain the intermediate. This intermediate is then treated with ammonia to yield the final product.

Scientific Research Applications

6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide has been studied for its potential application in medicinal chemistry. It has been shown to have activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Additionally, it has shown promising activity against cancer cell lines, including breast cancer and lung cancer.

properties

IUPAC Name

6-chloro-1-ethyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-2-21-9-13(17(22)12-7-10(19)3-5-15(12)21)18(23)20-14-8-11-4-6-16(14)24-11/h3,5,7,9,11,14,16H,2,4,6,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMFOLPTZMPTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3CC4CCC3O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.